1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-Difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings and multiple fluorine atoms
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves several steps, including the formation of the pyrazole rings and the introduction of the fluorine atoms. The synthetic route typically starts with the preparation of the pyrazole intermediates, followed by the introduction of the difluoroethyl and ethyl groups under controlled reaction conditions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of pyrazole rings and fluorine atoms. Similar compounds include:
- 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
- N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which influence their reactivity and applications.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-2-19-11(14)8(4-17-19)3-15-9-5-16-18(6-9)7-10(12)13/h4-6,10,15H,2-3,7H2,1H3 |
InChI Key |
ATNGDWMDDZNEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2)CC(F)F)F |
Origin of Product |
United States |
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